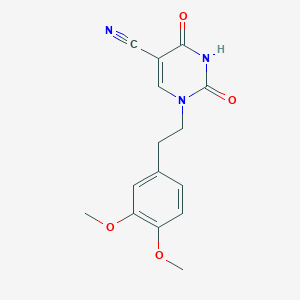
1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrimidine ring, which is known for its role in nucleic acids and various biological processes. The presence of methoxy groups on the phenethyl moiety may enhance lipophilicity and influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrimidine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antiviral Activity
Studies on related compounds have demonstrated antiviral activities against HIV-1. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways . While specific data on this compound is limited, its structural analogs suggest potential efficacy in antiviral applications.
Neuroprotective Effects
The neuroprotective properties of pyrimidine derivatives have been explored in various studies. For example, certain derivatives have shown promise as D5 receptor agonists, which are implicated in cognitive function and neuroprotection. These compounds can enhance dopaminergic signaling pathways, potentially providing therapeutic benefits for neurodegenerative diseases .
Case Studies
- Cognitive Enhancement : A study involving similar pyrimidine derivatives demonstrated improved cognitive function in animal models of memory impairment. The compounds were administered orally and showed significant enhancement in memory retention and learning capabilities .
- Antiviral Screening : In a comparative study of pyrimidine derivatives against HIV-1, several compounds exhibited IC50 values in the low micromolar range. This suggests that modifications to the pyrimidine core can lead to enhanced antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups (e.g., methoxy) | Increases lipophilicity and receptor binding affinity |
| Alteration of the carbonitrile group | May enhance interaction with specific enzymes or receptors |
| Variation in the length of the alkyl chain | Affects solubility and bioavailability |
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-4-3-10(7-13(12)22-2)5-6-18-9-11(8-16)14(19)17-15(18)20/h3-4,7,9H,5-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPOPOJIYPYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=C(C(=O)NC2=O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














